molecular formula C11H10ClNO6 B1300559 Dimethyl 2-(2-chloro-6-nitrophenyl)malonate CAS No. 147124-36-5

Dimethyl 2-(2-chloro-6-nitrophenyl)malonate

Cat. No. B1300559
CAS RN: 147124-36-5
M. Wt: 287.65 g/mol
InChI Key: IPIPPPPYURNJHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2-(2-chloro-6-nitrophenyl)malonate is a chemical compound with the molecular formula C11H10ClNO6 . It is a diester derivative of malonic acid . The compound has a molecular weight of 287.65 g/mol .


Molecular Structure Analysis

The molecular structure of Dimethyl 2-(2-chloro-6-nitrophenyl)malonate contains a total of 29 bonds; 19 non-H bonds, 10 multiple bonds, 6 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 ester(s) (aliphatic), and 1 nitro group(s) (aromatic) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 287.65 g/mol . It has a computed XLogP3-AA value of 2.3, indicating its lipophilicity . It has 0 hydrogen bond donor count and 6 hydrogen bond acceptor count . The compound has 5 rotatable bonds . The exact mass and the monoisotopic mass of the compound are 287.0196647 g/mol . The topological polar surface area of the compound is 98.4 Ų . The compound has a heavy atom count of 19 . The complexity of the compound is computed to be 353 .

Scientific Research Applications

Chemical Education

Lastly, due to its reactivity and the presence of multiple functional groups, this compound is often used in educational settings. It provides a practical example for teaching various organic chemistry concepts, such as nucleophilic substitution reactions and the synthesis of heterocyclic compounds.

Each of these applications leverages the unique chemical properties of Dimethyl 2-(2-chloro-6-nitrophenyl)malonate , demonstrating its versatility and importance in scientific research across multiple disciplines. For research use, high-quality samples of this compound can be sourced from specialist distributors like Amerigo Scientific .

properties

IUPAC Name

dimethyl 2-(2-chloro-6-nitrophenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO6/c1-18-10(14)9(11(15)19-2)8-6(12)4-3-5-7(8)13(16)17/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPIPPPPYURNJHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=CC=C1Cl)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363200
Record name dimethyl 2-(2-chloro-6-nitrophenyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-(2-chloro-6-nitrophenyl)malonate

CAS RN

147124-36-5
Record name Propanedioic acid, 2-(2-chloro-6-nitrophenyl)-, 1,3-dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147124-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name dimethyl 2-(2-chloro-6-nitrophenyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.